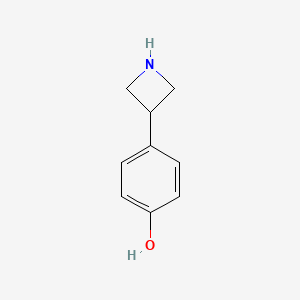

4-(Azetidin-3-yl)phenol

Description

Significance of Four-Membered Heterocycles in Drug Discovery and Design

Four-membered heterocycles, a class of chemical structures that includes azetidines, oxetanes, and thietanes, are increasingly sought-after motifs in contemporary drug design. numberanalytics.comresearchgate.netacs.orgchemrxiv.org Historically, the synthesis of these strained rings posed significant challenges, leading to their underutilization. numberanalytics.comnih.gov However, advancements in synthetic chemistry have made these scaffolds more accessible, unlocking their potential for creating novel therapeutics. acs.orgrsc.org

The primary advantage of these compact heterocyclic systems is their ability to confer three-dimensional (3D) geometry to otherwise flat molecules. researchgate.net This structural feature is critical for improving target selectivity, metabolic stability, and other essential drug-like properties such as solubility and hydrophilicity. researchgate.net For example, the incorporation of azetidine (B1206935) rings has been shown to yield compounds with a diverse array of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.gov Notable pharmaceuticals containing four-membered heterocyclic rings include beta-lactam antibiotics like penicillin. numberanalytics.comreachemchemicals.com The strategic use of these scaffolds allows medicinal chemists to escape the "flatland" of traditional aromatic ring systems and explore new, more effective regions of chemical space.

Azetidine as a Privileged Scaffold for Molecular Rigidity and Stability in Bioactive Compounds

The azetidine ring, a four-membered heterocycle containing a single nitrogen atom, is considered a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its unique blend of molecular rigidity and adequate chemical stability, which makes it an attractive component in the design of bioactive compounds. nih.govresearchgate.net The inherent strain in the four-membered ring, with a ring-strain energy of approximately 25.2-25.4 kcal/mol, forces substituents into well-defined spatial orientations. researchgate.netresearchgate.netrsc.org This conformational restriction can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency. enamine.netrsc.org

Despite its ring strain, which is comparable to cyclobutane, the azetidine ring is significantly more stable than the highly reactive three-membered aziridine (B145994) ring, allowing for easier handling and incorporation into complex molecules. rsc.orgresearchgate.netrsc.org The nitrogen atom in the azetidine ring also offers a versatile point for chemical modification and can participate in crucial hydrogen-bonding interactions within a drug target's binding site. The structure of 4-(azetidin-3-yl)phenol, which combines this rigid, saturated heterocycle with a phenol (B47542) group, exemplifies this principle. The azetidine portion provides a stable, three-dimensional anchor that projects the phenol group into a specific orientation for biological interactions. This controlled geometry is a key advantage over more flexible linkers.

Table 1: Comparative Ring-Strain Energies of Saturated Heterocycles

| Heterocycle | Ring-Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Aziridine | 26.7 - 27.7 | researchgate.netrsc.org |

| Azetidine | 25.2 - 25.4 | researchgate.netresearchgate.netrsc.org |

| Pyrrolidine (B122466) | 5.4 - 5.8 | researchgate.netresearchgate.netrsc.org |

| Piperidine | 0 | researchgate.netresearchgate.net |

Overview of Azetidine Derivatives in Advanced Chemical Biology Toolkits

Azetidine derivatives, including building blocks like this compound, are becoming indispensable components of advanced chemical biology toolkits. acs.orgresearchgate.net These toolkits are used to probe biological systems, identify new drug targets, and develop novel therapeutic agents. The inclusion of azetidines is driven by their ability to act as bioisosteres—substituents that mimic other chemical groups while offering improved physicochemical properties. researchgate.net For instance, azetidine rings can serve as replacements for larger, more flexible rings like piperidines or as rigid, polar surrogates for gem-dimethyl groups. researchgate.net

In the context of chemical biology, azetidine-containing compounds are used in fragment-based screening and diversity-oriented synthesis to discover new ligands for previously "undruggable" proteins. enamine.netlifechemicals.combiorxiv.org For example, recent studies have employed libraries of azetidine-based photo-reactive probes to map protein interactions within human cells, identifying novel, stereoselective ligands for proteins that previously lacked chemical probes. biorxiv.org The compound this compound itself is a valuable building block, available from suppliers for use in the synthesis of compound libraries aimed at discovering new bioactive molecules. enamine.netfluorochem.co.uksigmaaldrich.com The development of synthetic methods to functionalize the azetidine ring, such as C-H arylation, further expands the diversity of these toolkits, enabling the creation of complex and stereochemically defined probes and drug candidates. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-3-1-7(2-4-9)8-5-10-6-8/h1-4,8,10-11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWDUESJECNIPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195896 | |

| Record name | Phenol, p-(3-azetidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4363-15-9 | |

| Record name | Phenol, p-(3-azetidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004363159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, p-(3-azetidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Azetidine Derivatives, with Emphasis on Aryl Substituted Azetidines

Strategies for Constructing the Azetidine (B1206935) Ring System

The inherent ring strain of the azetidine ring presents a formidable challenge to its synthesis. Consequently, a variety of strategies have been devised to overcome this thermodynamic barrier. These can be broadly categorized into intramolecular cyclization approaches, where a pre-formed carbon chain undergoes ring closure, and strain-release functionalization reactions, which leverage the high energy of bicyclic precursors.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a carbon-nitrogen bond to close the four-membered ring. These methods often rely on the reaction of a nucleophilic nitrogen atom with an electrophilic carbon center within the same molecule.

A notable method for the construction of the azetidine ring is the intramolecular regioselective aminolysis of epoxy amines. Recent research has demonstrated the efficacy of Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst for this transformation, particularly with cis-3,4-epoxy amines. bham.ac.ukmagtech.com.cnorganic-chemistry.org This catalytic system promotes the C3-selective intramolecular aminolysis, leading to the formation of the corresponding azetidine in high yields. organic-chemistry.org The reaction exhibits a broad substrate scope and tolerates a variety of functional groups, including those that are acid-sensitive or possess Lewis basicity. bham.ac.ukmagtech.com.cnorganic-chemistry.org

The mechanism of this reaction is believed to involve the coordination of the Lewis acidic lanthanum catalyst to the epoxide oxygen, which activates the epoxide ring for nucleophilic attack by the pendant amine. The cis-stereochemistry of the epoxy amine is crucial for the regioselective formation of the azetidine ring, as the corresponding trans-isomers tend to undergo a competing 5-endo-tet cyclization to yield 3-hydroxypyrrolidines. organic-chemistry.org

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | cis-N-benzyl-4,5-epoxyhexan-1-amine | 1-benzyl-2-ethyl-3-hydroxyazetidine | 81 |

| 2 | cis-N-(4-methoxybenzyl)-4,5-epoxyhexan-1-amine | 2-ethyl-3-hydroxy-1-(4-methoxybenzyl)azetidine | 95 |

| 3 | cis-N-butyl-4,5-epoxyhexan-1-amine | 1-butyl-2-ethyl-3-hydroxyazetidine | 92 |

| 4 | cis-tert-butyl 4,5-epoxyhexylcarbamate | tert-butyl 2-ethyl-3-hydroxyazetidine-1-carboxylate | 94 |

A widely employed and classical approach to azetidine synthesis involves the intramolecular SN2 displacement of a leaving group by a tethered amine nucleophile. frontiersin.org This method typically utilizes γ-amino halides or sulfonates as precursors. The nitrogen atom attacks the carbon bearing the leaving group, resulting in the formation of the four-membered ring.

The success of this reaction is contingent on several factors, including the nature of the leaving group, the substitution pattern on the carbon chain, and the reaction conditions. Halogens (iodide, bromide, chloride) and sulfonate esters (mesylate, tosylate) are commonly used leaving groups. frontiersin.org The reaction is often carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity.

Table 2: Azetidine Synthesis via Intramolecular SN2 Cyclization

| Entry | Substrate | Leaving Group | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-trityl-4-bromobutan-2-amine | Br | 2-methyl-1-tritylazetidine | High |

| 2 | 1-(benzylamino)-3-chloropropane | Cl | 1-benzylazetidine | Moderate |

| 3 | 3-(tosylamino)propyl methanesulfonate | OMs | 1-tosylazetidine | Good |

The reductive cyclization of γ-halogenated imines provides another route to N-substituted azetidines. This transformation involves the in situ reduction of the imine functionality to an amine, which then undergoes a subsequent intramolecular cyclization to form the azetidine ring.

A reported example of this methodology involves the treatment of γ-haloalkyl-imines with a reducing agent such as sodium borohydride in refluxing methanol. bham.ac.uk The imine is first reduced to the corresponding secondary amine. The resulting amine then acts as a nucleophile, displacing the halide in an intramolecular fashion to yield the azetidine product in high yields. bham.ac.uk This one-pot process offers a convenient method for the synthesis of a range of N-substituted azetidines.

Table 3: Reductive Cyclization of a γ-Haloalkyl-imine

| Substrate | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| N-(3-chloropropyl)benzenecarboximidoyl chloride | Sodium Borohydride | 1-benzylazetidine | High |

Strain-Release Functionalization Reactions

An alternative and powerful strategy for the synthesis of functionalized azetidines involves the ring-opening of highly strained bicyclic precursors. These reactions are driven by the release of ring strain, which provides a strong thermodynamic driving force for the transformation.

The use of 1-azabicyclo[1.1.0]butane (ABB) as a precursor has emerged as a versatile and efficient method for the synthesis of 3-substituted azetidines, including valuable 3-aryl-azetidines. nih.govrsc.org ABB is a highly strained molecule that can be generated in situ from precursors such as 2,3-dibromopropylamine hydrobromide. nih.gov The strain within the ABB ring system makes it susceptible to nucleophilic attack, leading to the cleavage of the central C-N bond and the formation of a functionalized azetidine. rsc.org

A notable application of this methodology is the reaction of in situ generated ABB with Grignard reagents to access 3-aryl- and 3-alkylazetidines. nih.gov This strain-release arylation has been shown to be a robust method for the synthesis of a variety of N-substituted 3-arylazetidines. The choice of organolithium reagent for the in situ generation of ABB can be crucial to suppress the formation of byproducts. rsc.org

Table 4: Synthesis of 3-Arylazetidines via Strain-Release of Azabicyclo[1.1.0]butane

| Entry | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylmagnesium bromide | 3-phenylazetidine | Good |

| 2 | 4-Methoxyphenylmagnesium bromide | 3-(4-methoxyphenyl)azetidine | Good |

| 3 | 2-Thienylmagnesium bromide | 3-(thiophen-2-yl)azetidine | Good |

| 4 | Naphthylmagnesium bromide | 3-(naphthalen-1-yl)azetidine | Good |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent a cornerstone in the synthesis of four-membered rings, including azetidines and their corresponding ketones, azetidinones (β-lactams). These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. mdpi.com

The Staudinger ketene-imine cycloaddition, discovered in 1907, remains one of the most general and widely used methods for the synthesis of 2-azetidinones, also known as β-lactams. mdpi.comacs.org This formal [2+2]-cycloaddition involves the reaction of a ketene (B1206846) with an imine to form the β-lactam ring. researchgate.netorganic-chemistry.org

The mechanism of the Staudinger reaction is generally accepted to be a two-step process. mdpi.comacs.org It begins with the nucleophilic attack of the imine nitrogen on the sp-hybridized carbon of the ketene, forming a zwitterionic intermediate. acs.orgorganic-chemistry.org This intermediate then undergoes a conrotatory thermal electrocyclization to yield the final β-lactam product. acs.org The stereochemical outcome of the reaction (cis vs. trans) is influenced by the electronic properties of the substituents on both the ketene and the imine, which affect the rate of ring closure versus the potential for isomerization of the zwitterionic intermediate. organic-chemistry.org For instance, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org

Ketenes are often generated in situ from acyl chlorides and a tertiary amine. mdpi.com This method has been successfully employed to synthesize a variety of monocyclic β-lactams, including those linked to other bioactive heterocyclic moieties. mdpi.com

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Common Reagents for Ketene Generation |

|---|---|---|---|---|

| Ketene | Imine | Zwitterion | 2-Azetidinone (β-Lactam) | Acyl Chloride and Triethylamine |

Beyond the classical Staudinger reaction, other [2+2]-cycloaddition strategies have been developed for azetidine synthesis. One notable example is the aza Paternò–Büchi reaction, which is a photocycloaddition between an imine and an alkene. researchgate.net This atom-economical method provides direct access to the azetidine core. However, its application has been limited, particularly with simple acyclic imines, due to challenges in generating the necessary reactive imine-derived triplet intermediates. researchgate.net

Recent advancements have shown that N-sulfamoyl fluoride (B91410) substituted imines can overcome this limitation. researchgate.net These imines, upon photosensitization, generate reactive triplet imines that readily undergo [2+2]-cycloaddition with a broad range of alkenes, producing azetidine products in high yields. researchgate.net Mechanistic studies have confirmed the crucial role of the sulfamoyl fluoride group in facilitating this [2+2] pathway. Furthermore, the sulfamoyl fluoride handle on the resulting azetidine can be used for subsequent functionalization or be tracelessly removed. researchgate.net Other metal-mediated or thermal [2+2] cycloadditions of imines with reactive partners like methylenecyclopropanes have also been reported to yield substituted azetidines. organic-chemistry.org

Sulfonyl Fluoride-Mediated Azetidine Formation

More recently, sulfonyl fluoride chemistry has emerged as a novel platform for the synthesis and diversification of azetidine derivatives. This approach leverages the unique reactivity of azetidine sulfonyl fluorides.

The development of azetidine sulfonyl fluorides (ASFs) has provided a new class of versatile reagents for accessing diverse azetidine structures. nih.govnih.gov The synthesis of ASFs has been established, making them accessible for use in medicinal chemistry programs. acs.org These reagents serve as precursors to carbocations through an unusual reaction pathway, offering an attractive alternative to methods involving azabicyclo[1.1.0]butane (ABB) reagents. nih.govacs.org The stability of sulfonyl fluorides, compared to more reactive sulfonyl chlorides, allows them to be carried through multi-step synthetic sequences. nih.govacs.org

Azetidine sulfonyl fluorides (ASFs) undergo a unique defluorosulfonylation (deFS) reaction. nih.govnih.gov Under mild thermal conditions (e.g., 60 °C), the small-ring sulfonyl fluorides are activated, generating reactive carbocation intermediates. nih.govnih.gov These intermediates can then be trapped by a wide array of nucleophiles to form new C-N, C-O, C-S, and C-P bonds. nih.gov This deFS coupling chemistry enables the synthesis of a broad range of azetidine derivatives, including those containing heterocyclic, sulfoximine, and phosphonate moieties. nih.govnih.gov This method has been used to prepare numerous novel azetidine fragments and has been showcased in the synthesis of analogues of existing drugs, demonstrating its utility for late-stage functionalization and the creation of new chemical entities for drug discovery. nih.govnih.gov

| Reagent | Reaction Name | Key Reactive Intermediate | Coupling Partners (Nucleophiles) | Resulting Products |

|---|---|---|---|---|

| Azetidine Sulfonyl Fluoride (ASF) | Defluorosulfonylation (deFS) | Azetidine Carbocation | Amines, Alcohols, Thiols, Phosphines, etc. | Diverse 3-substituted Azetidine Derivatives |

Ring Rearrangement Strategies for Azetidine Access

Ring expansion and rearrangement reactions offer powerful and often unconventional pathways to the azetidine core, starting from more readily available smaller or isomeric ring systems. These methods leverage the release of ring strain or thermodynamically driven rearrangements to achieve the desired four-membered heterocycle.

The one-carbon ring expansion of three-membered aziridines to four-membered azetidines is a synthetically valuable transformation. This approach typically involves the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a nih.govnih.gov-Stevens rearrangement.

One common method involves the reaction of N-arylsulfonylaziridines with a methylide donor, such as dimethyloxosulfonium methylide. This reaction proceeds stereospecifically, where cis-aziridines yield trans-azetidines and trans-aziridines furnish cis-azetidines. researchgate.net Microwave irradiation has been shown to facilitate this transformation, providing a simple and efficient route to 1-arenesulfonylazetidines. organic-chemistry.org

More recently, biocatalytic approaches have emerged, offering high enantioselectivity. Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the ring expansion of aziridines with diazo compounds. nih.govchemrxiv.org A laboratory-evolved variant, P411-AzetS, has demonstrated exceptional stereocontrol (99:1 er) in the nih.govnih.gov-Stevens rearrangement of aziridinium ylides, a notoriously difficult reaction to control with conventional catalysts. nih.govchemrxiv.org This enzymatic approach overcomes the competing cheletropic extrusion of olefins, which is often a major side reaction with traditional metal catalysts. nih.gov

Another strategy involves the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol. This reaction proceeds through the in situ formation of a 2-bromomethyl-2-methylaziridine intermediate, which then undergoes a ring expansion to the corresponding 3-methoxyazetidine via a bicyclic aziridinium salt. researchgate.net

| Starting Material | Reagent/Catalyst | Product | Key Features |

| N-Arylsulfonylaziridines | Dimethyloxosulfonium methylide | 1-Arenesulfonylazetidines | Stereospecific; microwave-assisted |

| Aziridines | Diazo compounds / P411-AzetS enzyme | Chiral Azetidines | High enantioselectivity (99:1 er); overcomes side reactions |

| N-Alkylidene-(2,3-dibromo-2-methylpropyl)amines | Sodium borohydride / Methanol | 3-Methoxyazetidines | Proceeds via aziridinium intermediate |

Azetidin-2-ones, commonly known as β-lactams, are highly valuable synthetic intermediates that can be converted to azetidines. The reduction of the β-lactam carbonyl group is a straightforward method to access the corresponding azetidine. magtech.com.cn The synthesis of β-lactams is well-established, with the Staudinger ketene-imine cycloaddition being one of the most versatile methods. mdpi.comjgtps.com This [2+2] cycloaddition involves the reaction of a ketene, often generated in situ from an acyl chloride and a tertiary amine, with an imine to form the azetidin-2-one ring. mdpi.com

For instance, the reaction of ferrocene-substituted imines with alkoxychromium(0)carbene complexes under photochemical conditions yields ferrocene-substituted 2-azetidinones. nih.gov These can then, in principle, be reduced to the corresponding ferrocenyl-azetidines.

Furthermore, rearrangements involving azetidin-2-one intermediates have been reported. In some cases, base-promoted Hoffmann-like elimination can lead to ring opening of the β-lactam. nih.gov However, careful selection of reaction conditions allows for the isolation of the azetidin-2-one, which can then be subjected to reduction to afford the desired azetidine.

| Precursor | Transformation | Product | Synthetic Utility |

| Azetidin-2-one (β-Lactam) | Reduction of carbonyl group | Substituted Azetidine | Versatile route from well-established β-lactam chemistry |

| Acyl chloride + Imine | Staudinger [2+2] Cycloaddition | Azetidin-2-one | Access to a wide variety of substituted β-lactam precursors |

| Ferrocene-substituted imine + Carbene complex | Photochemical Cycloaddition | Ferrocenyl-azetidin-2-one | Synthesis of organometallic azetidine precursors |

Stereoselective Synthetic Approaches to Azetidine Scaffolds

The biological activity of azetidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral azetidines is of paramount importance. These approaches aim to control the formation of stereocenters at various positions on the azetidine ring.

The synthesis of enantioenriched C2-substituted azetidines has been a significant challenge. A robust and scalable approach utilizes chiral tert-butanesulfinamides as chiral auxiliaries. nih.govnih.gov In this three-step method, condensation of a 1,3-bis-electrophile, 3-chloropropanal, with a chiral tert-butanesulfinamide forms a sulfinimine. nih.gov Subsequent organometallic addition to the imine followed by intramolecular cyclization via chloride displacement affords the C2-substituted azetidine with high diastereoselectivity. nih.govnih.gov The sulfinamide auxiliary can then be readily cleaved to provide the enantioenriched C2-substituted azetidine. This method is applicable to the synthesis of azetidines with a variety of substituents at the C2-position, including aryl, vinyl, allyl, and alkyl groups. nih.govnih.govresearchgate.net

Another notable method involves the enantioselective preparation of an aziridine (B145994) tethered to a phenyl sulfide, which is synthesized from commercially available enantiopure homoserine lactone. nih.gov Organozinc addition opens the aziridine, and subsequent alkylation of the sulfide with Meerwein's salt forms a sulfonium salt leaving group. Intramolecular displacement then yields the desired C2-substituted azetidine with no loss of enantioselectivity. nih.gov

| Chiral Source/Method | Key Steps | Substituent Scope |

| Chiral tert-butanesulfinamide | Condensation, organometallic addition, intramolecular cyclization | Aryl, vinyl, allyl, alkyl |

| Enantiopure homoserine lactone | Aziridine formation, organozinc addition, cyclization | Various C2-substituents |

Achieving diastereoselective control is crucial when constructing azetidine rings with multiple stereocenters. A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-aryl-3-substituted azetidines has been developed. acs.org This approach involves the treatment of N-substituted-aminomethyloxiranes with a superbase, such as a mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR). acs.org This kinetically controlled reaction exclusively forms the strained four-membered ring over the thermodynamically favored five-membered pyrrolidine (B122466) ring, yielding the trans-2,3-disubstituted azetidine with high selectivity. acs.org

Another strategy for the stereocontrolled synthesis of substituted azetidines utilizes the intramolecular substitution of a phenylselenonyl group. rsc.org γ-(Phenylseleno)alkyl arylsulfonamides are oxidized to the corresponding selenones, which are excellent leaving groups. The nitrogen atom of the sulfonamide then displaces the selenonyl group in a stereospecific intramolecular nucleophilic substitution to form the azetidine ring. rsc.org

| Method | Key Intermediate | Key Transformation | Diastereoselectivity |

| Superbase-induced cyclization | N-Substituted-aminomethyloxirane | Intramolecular ring closure | High (trans isomer favored) |

| Selenonyl group displacement | γ-(Phenylseleno)alkyl arylsulfonamide | Oxidation and intramolecular substitution | Stereospecific |

Enantiopure azetidine-2-carboxylic acid and its 3-substituted derivatives are valuable building blocks, serving as conformationally constrained amino acid analogs. One approach to their synthesis is based on the zinc-mediated asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov This method allows for the preparation of L-azetidine-2-carboxylic acid and its (3R)-phenyl, (3R)-naphthyl, and (3S)-isopropyl analogs in enantiopure form. nih.gov

Another versatile synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids starts from N-(9-phenylfluorenyl)aspartate. nih.gov Regioselective allylation, followed by selective reduction, tosylation, and intramolecular N-alkylation, constructs the 3-allyl-azetidine-2-carboxylate scaffold. nih.gov The allyl group can then be further functionalized through reactions like hydroboration-oxidation to introduce a hydroxypropyl side chain, which can be converted to other functionalities such as an azidopropyl group. nih.gov This strategy provides access to a range of orthogonally protected amino acid-azetidine chimeras. nih.gov

| Synthetic Approach | Chiral Auxiliary/Starting Material | Key Steps | Examples of Products |

| Asymmetric allylation | Camphor sultam | Zinc-mediated addition of allylic halides | (3R)-Phenyl-azetidine-2-carboxylic acid, (3R)-Naphthyl-azetidine-2-carboxylic acid |

| Modification of aspartate | N-(9-Phenylfluorenyl)aspartate | Allylation, intramolecular cyclization, side-chain functionalization | (2S,3S)-3-(3-Azidopropyl)-1-Fmoc-azetidine-2-carboxylic acid tert-butyl ester |

Advanced Functionalization and Derivatization Strategies for Azetidines

The functionalization of a pre-existing azetidine ring is a primary strategy for creating diverse and complex molecules. tetrahedron-green-chem.com This approach allows for the modification of the core structure to achieve desired physicochemical and biological properties.

Late-Stage Functionalization Approaches on Azetidine Cores

Late-stage functionalization refers to the introduction of chemical modifications at the final stages of a synthetic sequence. This strategy is particularly valuable in drug discovery, enabling the rapid generation of analogues from a common, complex intermediate. A notable application of this is the modification of macrocyclic peptides containing a 3-aminoazetidine (3-AAz) unit. nih.gov After the macrocycle is formed, the azetidine component can be selectively modified, demonstrating the ring's stability and utility as a functionalization handle. nih.govresearchgate.net For instance, further modifications can be achieved via the 3-AAz unit through chemoselective deprotection and substitution at the azetidine nitrogen or by using a click-based approach with a propargyl carbamate on the nitrogen. nih.gov

Another key strategy involves the base-promoted C2 metalation (lithiation) of the preformed azetidine core, followed by trapping with an electrophile to introduce functionality at the C2-position. nih.gov This method provides a valid approach for accessing more complex azetidine derivatives from a simpler core structure. nih.gov

Derivatization via N-Alkylation and N-Acylation of Azetidine Scaffolds

The nitrogen atom of the azetidine ring is a common site for derivatization through N-alkylation and N-acylation. These reactions are fundamental for building molecular complexity and modulating the properties of the scaffold.

N-Alkylation is frequently employed to introduce a wide variety of substituents. For example, in the synthesis of complex azetidine-based scaffolds, the secondary amine of a precursor can be N-alkylated with reagents like bromoacetonitrile. nih.gov Another common reagent is allyl bromide, used to install an allyl group on the azetidine nitrogen, which can then be used in subsequent reactions like ring-closing metathesis. nih.gov

N-Acylation involves the reaction of the azetidine nitrogen with an acylating agent, such as an acid chloride or anhydride (B1165640). This transformation is crucial in various synthetic contexts, including the catalytic intermolecular desymmetrization of N-acyl-azetidines, where the acyl group plays a key role in the reaction mechanism. rsc.org

The following table summarizes representative N-alkylation and N-acylation reactions on azetidine scaffolds.

| Reaction Type | Reagent Example | Substrate | Purpose |

| N-Alkylation | Bromoacetonitrile | N-allyl amino diol precursor | Introduction of a cyanoethyl group for further elaboration. nih.gov |

| N-Alkylation | Allyl Bromide | Nosyl-protected azetidine | Installation of an allyl group for ring-closing metathesis. nih.gov |

| N-Acylation | Benzoyl Chloride | meso-azetidine | Formation of an N-acyl azetidine for catalytic desymmetrization. rsc.org |

| N-Protection | Boc₂O (Di-tert-butyl dicarbonate) | Azetidine | Protection of the nitrogen to direct reactivity elsewhere. nih.gov |

Selective Functionalization of the Azetidine Nitrogen

Achieving selective functionalization of the azetidine nitrogen is critical, especially in the presence of other reactive functional groups. This is often accomplished through the use of orthogonal protecting groups. A common strategy involves protecting the nitrogen with a group like tert-butoxycarbonyl (Boc), which allows other parts of the molecule to be modified. nih.gov The Boc group can then be selectively removed to allow for specific reactions at the nitrogen.

Recent studies have demonstrated the chemoselective deprotection and subsequent substitution at the azetidine nitrogen within complex structures like macrocyclic peptides. nih.gov Furthermore, advanced catalytic methods such as the Buchwald-Hartwig amination can be employed for the N-arylation of azetidines, providing a direct route to N-aryl substituted products. uni-muenchen.de

Introduction of Aryl Substituents at the C3-Position of Azetidine

The synthesis of 3-aryl azetidines, the core structure of 4-(Azetidin-3-yl)phenol, is a significant area of research. A primary method for forging the C3-aryl bond is through the reaction of an appropriate azetidine precursor with an organometallic arylating agent.

Effective and widely recognized procedures for synthesizing 3-arylated azetidine compounds have been developed using various Grignard reagents. uni-muenchen.deuni-muenchen.de Other approaches include the addition of nucleophilic organometallic species to in-situ generated 1-azabicyclo[1.1.0]butanes (ABBs), which undergoes a strain-release mechanism to form the 3-substituted azetidine. uni-muenchen.de

Transition metal catalysis also plays a crucial role. Various methods utilizing nickel, iron, and cobalt have been developed to facilitate the arylation of azetidines. uni-muenchen.de For instance, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold were synthesized via a Grignard reaction to introduce the aryl group at the C3-position. nih.gov

The following table highlights different methodologies for C3-arylation of azetidines.

| Method | Reagent/Catalyst | Precursor | Key Feature |

| Grignard Reaction | Arylmagnesium halides | 3-oxoazetidine | Direct introduction of the aryl group via nucleophilic addition. nih.gov |

| Strain-Release Arylation | Organometallic Species | 1-Azabicyclo[1.1.0]butane (ABB) | Nucleophilic addition to a strained intermediate. uni-muenchen.de |

| Transition Metal Cross-Coupling | Nickel, Iron, or Cobalt catalysts | Azetidine derivative | Catalytic formation of the C-C bond. uni-muenchen.de |

Sustainable and Eco-Friendly Approaches in Azetidine Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally friendly methods for synthesizing azetidines. These approaches focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.

A key development is the use of continuous flow chemistry. Flow microreactor technology allows for better control over reaction parameters, enhances safety, and enables the use of lithiated intermediates at higher temperatures than in traditional batch processes. uniba.it This has been successfully applied to the synthesis of functionalized azetidines and their unsaturated precursors, azetines. tetrahedron-green-chem.comuniba.it

The choice of solvent is another critical factor. The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), has been reported as a sustainable alternative to more hazardous solvents in both flow and batch syntheses of aziridines and azetidines. tetrahedron-green-chem.comuniba.itnih.gov

Photochemistry offers a powerful and green alternative to traditional thermal reactions. The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents one of the most direct methods to synthesize functionalized azetidines. researchgate.net Recent advancements have enabled this reaction to proceed using visible light, which is a milder and more sustainable energy source than the high-energy ultraviolet (UV) light previously required. researchgate.netresearchgate.net This visible-light-enabled approach overcomes many of the previous limitations, providing a mild and selective route to bicyclic azetidines in high yields. researchgate.net

| Sustainable Approach | Technology / Reagent | Advantage |

| Continuous Flow Synthesis | Microfluidic reactors | Enhanced safety, better temperature control, scalability. tetrahedron-green-chem.comuniba.itnih.gov |

| Green Solvents | Cyclopentyl methyl ether (CPME) | Reduced environmental impact and chemical hazards. tetrahedron-green-chem.comuniba.itnih.gov |

| Photochemistry | Visible-light-enabled aza Paternò-Büchi reaction | Use of a milder, sustainable energy source; high selectivity. researchgate.netresearchgate.net |

Computational and Mechanistic Investigations of Azetidine Formation and Reactivity

Theoretical Studies on Reaction Mechanisms in Azetidine (B1206935) Synthesis

Theoretical models have been instrumental in elucidating the complex reaction pathways of azetidine synthesis. These studies often compare different potential mechanisms, such as concerted versus stepwise pathways, to determine the most energetically favorable route.

One area of investigation has been the reaction of imines with isocyanides to form bis(imino)azetidines. beilstein-journals.org A proposed stepwise mechanism involves the initial Lewis acid-activated attack of one isocyanide molecule on the imine, leading to a nitrilium intermediate. A subsequent attack by a second isocyanide molecule generates a second nitrilium ion, which is then trapped by the nucleophilic nitrogen of the imine. beilstein-journals.org This final ring-closing step is a disfavored 4-exo-dig process, but recent studies and calculations have shown it to be feasible. beilstein-journals.org Computational calculations using methods such as MMFF, AM1, and B3LYP/6-31G* suggest that the energy differences among various geometric isomers are small. beilstein-journals.org

Another example is the copper-catalyzed photoredox anti-Baldwin radical cyclization of ynamides to produce highly functionalized azetidines. nih.gov This reaction proceeds via a 4-exo-dig cyclization, a pathway that is generally disfavored by Baldwin's rules. However, DFT calculations revealed that this radical process is kinetically favored over the alternative 5-endo-dig pathway, which would lead to a five-membered ring. nih.gov

The formation of azetidines can also occur through ring expansion reactions. A rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones yields 2-vinyl azetidines. nih.gov Mechanistic investigations, supported by computational studies, suggest that this transformation proceeds through an alkenyl aziridinium (B1262131) ylide intermediate via a diradical pathway. nih.gov

Furthermore, theoretical studies have been employed to understand the formation of azetidine rings in more complex biological contexts, such as DNA photoproducts. The mechanism of azetidine formation between thymine (B56734) and an imine-type cytosine has been studied using B3LYP and MPWB1K functionals. acs.org These calculations show that the photoinduced cycloaddition occurs in the triplet excited state, involving the formation of a diradical intermediate followed by ring closure facilitated by singlet-triplet state interaction. acs.org

Density Functional Theory (DFT) Studies for Mechanistic Elucidation of Azetidine Reactions

Density Functional Theory (DFT) has emerged as a powerful method for gaining a detailed understanding of the reaction mechanisms, transition states, and intermediate structures involved in azetidine chemistry.

A notable application of DFT is in the study of the α-lithiation of N-alkyl 2-oxazolinylazetidines. uniba.itmdpi.com Experimental results showed a peculiar stereoconvergence where diastereomeric lithiated intermediates funneled towards a single, thermodynamically stable species. uniba.itmdpi.com DFT calculations were crucial in rationalizing this behavior, suggesting the involvement of η3-coordinated lithiated species and confirming the dynamic nature of the azetidine nitrogen and the C-Li center. uniba.itmdpi.com The calculations also provided computed vibrational frequencies (νC=N) that were in good agreement with experimental in-situ FT-IR data, lending strong support to the proposed mechanistic model. uniba.it

DFT has also been used to explain the unexpected reactivity of 2-oxazolinylazetidines with organolithiums in non-polar solvents. nih.gov Instead of the expected deprotonation, a stereoselective addition of the organolithium to the C=N double bond of the oxazoline (B21484) ring occurs. DFT calculations supported a model where the complexation of the organolithium reagent with both the azetidine nitrogen and the oxazoline group facilitates this unusual addition, leading to the formation of oxazolidine (B1195125) intermediates with a high degree of stereoselectivity. nih.gov

In the copper-catalyzed radical 4-exo-dig cyclization of ynamides, DFT calculations were performed to understand the preference for the observed azetidine formation over the alternative 5-endo-dig pathway. nih.gov The calculations provided the activation energy barriers for both cyclization routes, demonstrating that the 4-exo-dig process is kinetically more favorable.

Table 1: Calculated Preference for 4-exo-dig Cyclization in Ynamide Radical Cyclization Data sourced from computational studies on substrate reactivity. nih.gov

| Substrate | Cyclization Pathway | Relative Free Energy (kcal/mol) | Outcome |

| Ynamide 1a | 4-exo-dig (TS1) | 0.0 | Favored |

| 5-endo-dig (TS2) | +1.8 | Disfavored | |

| Ynamide 8 | 4-exo-dig (TS3) | +3.1 | Disfavored |

| 5-endo-dig (TS4) | 0.0 | Favored |

This interactive table showcases how DFT calculations can predict the outcome of competing reaction pathways based on the substrate structure.

Computational Analysis of Regioselectivity and Stereoselectivity in Azetidine Forming Reactions

Computational analysis is frequently employed to unravel the origins of regioselectivity and stereoselectivity in reactions that form azetidine rings. These studies help rationalize why a particular isomer is formed preferentially, guiding the design of more selective synthetic methods.

Regioselectivity

The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides an efficient route to azetidines. frontiersin.orgnih.gov A key challenge in such reactions is controlling the regioselectivity of the ring-opening, which can lead to either an azetidine (e.g., 2aa ) or a pyrrolidine (B122466) (e.g., 3aa ). While experimental results with cis-epoxy amines showed high selectivity for the azetidine product, the corresponding trans-isomers yielded pyrrolidines. frontiersin.orgnih.gov Computational studies were performed to understand this divergence. The calculations showed that for the trans-isomer, the transition state leading to the pyrrolidine is lower in energy. frontiersin.org However, for the cis-isomer complexed with a lanthanum(III) catalyst, the transition state energy for azetidine formation is significantly lower than that for pyrrolidine formation. frontiersin.org This suggests that the coordination of the lanthanum catalyst to the substrate and/or product is the likely cause of the observed inverse regioselectivity. frontiersin.orgnih.gov

Table 2: Calculated Transition State Energies for Aminolysis of Epoxy Amines Data sourced from computational studies on La(OTf)₃-catalyzed reactions. frontiersin.org

| Substrate Isomer | Product Type | Calculated Transition State Energy | Experimental Outcome |

| trans-Epoxy Amine | Azetidine | Higher Energy | Minor Product |

| Pyrrolidine | Lower Energy | Major Product | |

| cis-Epoxy Amine (with La(III)) | Azetidine | Lower Energy | Major Product (>20:1) |

| Pyrrolidine | Higher Energy | Minor Product |

This interactive table illustrates how computational studies rationalize the observed regioselectivity based on catalyst and substrate geometry.

Quantum chemical investigations have also shed light on the regio- and diastereoselective synthesis of 2-arylazetidines from oxiranes, providing a theoretical explanation for Baldwin's rules in these specific ring-formation reactions. acs.org

Stereoselectivity

Computational methods are also vital for understanding stereochemical control. In the synthesis of azetidine-borane complexes, calculations helped to support experimental observations regarding both the temperature-dependent stereoselectivity of the complex formation and the subsequent regioselective lithiation, which was found to be promoted by an electrostatic complex-induced proximity effect. acs.org

The origins of stereoselectivity in aldol (B89426) reactions catalyzed by 2-azetidine carboxylic acid have been investigated using DFT (B3LYP/6-31G(d,p)). researchgate.netnih.gov These studies analyzed the transition state geometries to predict the enantiomeric excess (% ee). The four-membered ring of the azetidine catalyst was found to slightly increase stereoselectivity compared to the five-membered ring of proline. nih.gov This was attributed to geometric differences, specifically the bond angles within the transition state structure, which alter the positioning of the reactants and influence the facial selectivity of the reaction. nih.gov

Q & A

Q. Q1: What are the recommended synthetic routes for 4-(Azetidin-3-yl)phenol, and how can reaction conditions be optimized for yield?

Synthesis of this compound typically involves coupling azetidine derivatives with phenolic precursors. For example, azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530, CAS 36476-78-5 ) can be functionalized via nucleophilic substitution or reductive amination. Electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) may also be employed, leveraging the electron-rich phenolic ring . Optimization includes:

- Temperature control (0–25°C) to minimize side reactions.

- Catalytic systems (e.g., Pd/C for hydrogenation or Lewis acids like AlCl₃).

- Solvent selection (e.g., ethanol or DMF for solubility and stability).

Yield improvements require monitoring intermediates via HPLC or TLC and adjusting stoichiometry (1:1.2 molar ratio of azetidine to phenol derivatives) .

Advanced Structural Analysis

Q. Q2: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

X-ray diffraction is critical for confirming spatial arrangement. Use SHELX software (e.g., SHELXL ) for refinement:

- Collect high-resolution data (≤1.0 Å) to resolve azetidine ring puckering and phenolic hydroxyl orientation.

- Hydrogen bonding (e.g., O–H⋯N interactions between phenol and azetidine) stabilizes the crystal lattice, as seen in similar azetidine-phenol hybrids .

- Compare experimental torsion angles (e.g., N–C–C–C ~70–110°) with DFT-optimized geometries to validate stereochemical assignments .

Computational Modeling of Electronic Properties

Q. Q3: Which density-functional methods are suitable for modeling the electronic interactions between the azetidine ring and phenolic group?

The Colle-Salvetti correlation-energy formula, adapted into density-functional theory (DFT), provides accurate electron density maps for conjugated systems . Key steps:

- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model π-π interactions and charge transfer.

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity; the phenolic oxygen’s lone pairs often interact with the azetidine’s nitrogen .

- Validate with experimental UV-Vis spectra (λmax ~270–300 nm for phenol-azetidine conjugates) .

Stability and Degradation Under Experimental Conditions

Q. Q4: What are the primary degradation pathways of this compound in aqueous solutions, and how can stability be enhanced?

Degradation mechanisms include:

- Oxidation : Phenolic hydroxyl groups form quinones under aerobic conditions (confirmed via LC-MS).

- Hydrolysis : Azetidine ring opening at extreme pH (e.g., <2 or >12) generates secondary amines .

Mitigation strategies : - Use antioxidants (e.g., ascorbic acid) in buffers.

- Store solutions at 4°C in inert atmospheres (N₂) and avoid prolonged light exposure .

Conflicting Spectroscopic Data Analysis

Q. Q5: How should researchers address discrepancies between NMR and mass spectrometry data for this compound derivatives?

Contradictions often arise from:

- Tautomerism : Azetidine-phenol systems may exhibit keto-enol tautomerism, altering NMR peak splitting. Use deuterated solvents (DMSO-d₆) to stabilize dominant forms .

- Ionization suppression in MS : Adduct formation (e.g., [M+Na]⁺) may obscure molecular ions. Optimize ESI parameters (e.g., lower capillary voltage) and compare with HRMS .

- Impurity interference : Purify via preparative HPLC (C18 column, 70:30 H₂O:ACN) and re-analyze .

Interaction with Biological Targets

Q. Q6: What methodologies are recommended for studying this compound’s interactions with enzymes or receptors?

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to targets like kinases or GPCRs.

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 4H84) to predict binding poses. The azetidine’s constrained geometry enhances selectivity for hydrophobic pockets .

- Enzymatic assays : Monitor inhibition via colorimetric methods (e.g., Folin phenol reagent ) for oxidoreductases or hydrolases.

Reproducibility Challenges in Synthesis

Q. Q7: Why do synthetic yields vary across laboratories, and how can protocols be standardized?

Variability sources:

- Azetidine instability : Moisture-sensitive intermediates require strict anhydrous conditions (Schlenk line) .

- Catalyst deactivation : Pre-activate Pd/C catalysts under H₂ flow before use .

Standardization : - Report detailed procedural metadata (e.g., stirring rate, solvent purity).

- Cross-validate with independent labs using shared reference samples .

Safety and Handling Protocols

Q. Q8: What safety measures are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, safety goggles, and lab coats (due to skin/eye irritation risks ).

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.